Chloro(trimethylphosphine)gold(I)
Description
Structure
2D Structure
Properties
IUPAC Name |
chlorogold;trimethylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9P.Au.ClH/c1-4(2)3;;/h1-3H3;;1H/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRRHCPRDPAYFI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(C)C.Cl[Au] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9AuClP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20470862 | |
| Record name | Chloro(trimethylphosphine)gold(I) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15278-97-4 | |
| Record name | Chloro(trimethylphosphine)gold(I) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloro(trimethylphosphine)gold(I) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Precursor Chemistry
Advanced Synthesis of Chloro(trimethylphosphine)gold(I)
The preparation of Chloro(trimethylphosphine)gold(I) can be achieved through several distinct chemical strategies, ranging from direct reactions with gold(I) salts to the reduction of gold(III) precursors and ligand exchange pathways.
Direct Synthetic Routes from Gold(I) Chloride
While specific literature detailing the direct reaction of gold(I) chloride (AuCl) with trimethylphosphine (B1194731) is not prevalent in the provided sources, the synthesis of analogous phosphine-gold(I) chloride complexes is well-established. This suggests a likely, though uncited, pathway where AuCl is reacted directly with trimethylphosphine (PMe₃) in a suitable solvent to yield the desired product.
Reduction-Based Approaches from Gold(III) Precursors
A common and effective method for synthesizing phosphine-gold(I) chlorides involves the in-situ reduction of a gold(III) precursor in the presence of the phosphine (B1218219) ligand. Chloroauric acid (HAuCl₄) is a frequently used gold(III) starting material. wikipedia.org In a typical reaction for an analogous compound, chloroauric acid is reduced by the phosphine ligand itself in an alcohol solvent, yielding the gold(I) complex, the corresponding phosphine oxide, and hydrochloric acid. wikipedia.org
A more recent, greener approach employs alternative reducing agents. For instance, 4,4′-dihydroxydiphenyl sulfide (B99878) has been highlighted as a safe and non-irritating reductant for generating Au(I)–sulfur intermediates from Au(III) sources. rsc.org These intermediates are then readily trapped by phosphine ligands, such as trimethylphosphine, to furnish the final Chloro(trimethylphosphine)gold(I) complex in an efficient manner. rsc.org This method avoids the use of the phosphine as a sacrificial reductant. The general instability of gold(III) complexes under physiological or neutral conditions, where they tend to reduce to gold(I) or gold(0), underscores the feasibility of these reductive pathways. researchgate.netnih.gov
Ligand Exchange Synthesis from Thioether Gold(I) Complexes
Ligand exchange represents a high-yield and clean method for the synthesis of Chloro(trimethylphosphine)gold(I). This strategy relies on the displacement of a weakly bound ligand from a stable gold(I) precursor by the stronger trimethylphosphine ligand. A common and effective precursor for this reaction is (dimethyl sulfide)gold(I) chloride, [(Me₂S)AuCl]. wikipedia.org
The reaction involves treating a solution of (dimethyl sulfide)gold(I) chloride with trimethylphosphine. The more strongly coordinating phosphine readily displaces the dimethyl sulfide ligand to form the stable Chloro(trimethylphosphine)gold(I) complex. wikipedia.org This method is advantageous as it often proceeds under mild conditions and gives the product in high purity. A similar strategy is employed for synthesizing other gold(I) complexes, such as those with N-heterocyclic carbene (NHC) ligands, starting from tetrahydrothiophene (B86538) (tht) adducts like (tht)AuBr. researchgate.net
| Synthetic Route | Precursor(s) | Key Transformation | Reference(s) |
| Reduction-Based | Chloroauric acid (HAuCl₄), Phosphine | Reduction of Au(III) to Au(I) by the phosphine ligand. | wikipedia.org |
| Reduction-Based (Green) | Au(III) salt, 4,4′-dihydroxydiphenyl sulfide, Phosphine | Reduction of Au(III) by a sulfide, followed by phosphine coordination. | rsc.org |
| Ligand Exchange | (Dimethyl sulfide)gold(I) chloride, Trimethylphosphine | Displacement of the weakly bound thioether by the phosphine ligand. | wikipedia.org |
Environmentally Conscious Synthetic Pathways
The principles of green chemistry are increasingly being applied to the synthesis of gold compounds to minimize waste and avoid hazardous reagents. biomedpharmajournal.org A notable eco-friendly approach to chloro(organophosphine)gold(I) complexes involves using 4,4′-dihydroxydiphenyl sulfide as a safe and non-irritating reducing agent for Au(III) salts. rsc.org This method circumvents the use of more hazardous reductants or the need to use the valuable phosphine ligand as a consumable reagent. rsc.org Furthermore, developing syntheses that proceed in greener solvents or under solvent-free conditions is a key goal. The use of biological materials or less toxic reagents for gold recovery and nanoparticle synthesis points towards a broader trend in environmentally friendly gold chemistry that can be adapted for discrete complexes. biomedpharmajournal.orgmdpi.com
Chloro(trimethylphosphine)gold(I) as a Precursor for Derivatization and Further Complex Synthesis
Chloro(trimethylphosphine)gold(I) is a valuable and stable starting material for the synthesis of a diverse range of other gold(I) complexes, most notably catalytically active cationic species.
Generation of Active Cationic Gold(I) Species
The chloride ligand in Chloro(trimethylphosphine)gold(I) can be abstracted to generate the highly reactive cationic gold(I) species, [(Me₃P)Au]⁺. This cation is a powerful π-acid and a key component in a multitude of gold-catalyzed organic transformations.
A standard and widely used method for generating this cation involves the reaction of Chloro(trimethylphosphine)gold(I) with a silver salt of a weakly coordinating anion (e.g., AgSbF₆, AgBF₄, AgOTf). wikipedia.org In this reaction, the silver ion precipitates as silver chloride (AgCl), leaving the [(Me₃P)Au]⁺ cation in solution, paired with the non-coordinating anion. This generates a powerful and soluble electrophilic gold catalyst. wikipedia.org
An alternative, silver-free method for generating phosphine-gold(I) cations has also been developed. nih.gov This protocol uses (phosphine)gold(I) azide (B81097) complexes as cation precursors. While the specific example cited involves the (tricyclohexylphosphine)gold(I) cation, the principle can be extended. nih.gov The azide precursor reacts to liberate the gold(I) cation, avoiding the use of silver salts which can sometimes interfere with catalytic processes. nih.gov
Furthermore, the reaction of Chloro(trimethylphosphine)gold(I) with an additional equivalent of trimethylphosphine can lead to the formation of the cationic bis(trimethylphosphine)gold(I) chloride, [Au(PMe₃)₂]⁺Cl⁻. tum.de In this complex, the gold center is coordinated by two phosphine ligands in a nearly linear fashion, with a chloride counter-ion. tum.de This demonstrates the ability of the initial complex to act as a precursor to different types of cationic gold(I) species through ligand addition as well as abstraction.
| Method | Reagent(s) | Generated Species | Mechanism | Reference(s) |
| Chloride Abstraction | Silver salt of a weakly coordinating anion (e.g., AgSbF₆) | [(Me₃P)Au]⁺[SbF₆]⁻ | Precipitation of AgCl drives the reaction. | wikipedia.org |
| Azide Precursor | (Phosphine)gold(I) azide | [(Phosphine)Au]⁺ | Liberation of the cation from an azide complex. | nih.gov |
| Ligand Addition | Trimethylphosphine (PMe₃) | [Au(PMe₃)₂]⁺Cl⁻ | Addition of a second phosphine ligand to the gold center. | tum.de |
Organogold(I) Complex Formation via Transmetalation
Chloro(trimethylphosphine)gold(I), with the chemical formula (CH₃)₃PAuCl, serves as a versatile and common precursor in the synthesis of various organogold(I) compounds. One of the primary methods for creating new gold-carbon bonds from this precursor is through transmetalation reactions. This process involves the transfer of an organic group from an organometallic reagent to the gold(I) center, with the concurrent displacement of the chloride ligand.
While specific research detailing the transmetalation of Chloro(trimethylphosphine)gold(I) is not as extensively documented as its triphenylphosphine (B44618) counterpart, the reaction pathways are analogous. The general principle involves the reaction of (CH₃)₃PAuCl with a suitable organometallic compound, typically an organolithium or Grignard reagent.
A general reaction scheme can be represented as:
(CH₃)₃PAuCl + R-M → (CH₃)₃PAu-R + MCl
Where:
R represents an organic substituent (e.g., alkyl, aryl, vinyl).
M is a metal, typically lithium (Li) from an organolithium reagent (R-Li) or a magnesium halide (MgX) from a Grignard reagent (R-MgX).
The synthesis of aryl-gold(I) complexes, for instance, can be achieved by reacting Chloro(phosphine)gold(I) complexes with aryl Grignard or organolithium reagents. researchgate.net This methodology allows for the formation of stable organogold(I) compounds with a direct gold-carbon bond.
The following table provides examples of organogold(I) complexes formed via transmetalation, based on analogous reactions with related phosphinegold(I) chlorides.
| Organometallic Reagent | Resulting Organogold(I) Complex | Byproduct |
|---|---|---|
| Methyllithium (CH₃Li) | Methyl(trimethylphosphine)gold(I) ((CH₃)₃PAuCH₃) | Lithium Chloride (LiCl) |
| Phenyllithium (C₆H₅Li) | Phenyl(trimethylphosphine)gold(I) ((CH₃)₃PAuC₆H₅) | Lithium Chloride (LiCl) |
| Vinylmagnesium bromide (CH₂=CHMgBr) | Vinyl(trimethylphosphine)gold(I) ((CH₃)₃PAuCH=CH₂) | Magnesium bromide chloride (MgBrCl) |
Precursor for Gold Nanoparticle Synthesis
Chloro(trimethylphosphine)gold(I) is a significant precursor in the bottom-up synthesis of gold nanoparticles (AuNPs). In this role, the gold(I) complex acts as the source of gold atoms, which, upon reduction, aggregate to form nanoparticles. The trimethylphosphine ligand can also play a role in stabilizing the forming nanoparticles, preventing uncontrolled growth and aggregation.
A common synthetic strategy involves the reduction of a phosphine-stabilized gold(I) precursor in the presence of a suitable reducing agent. A mild reducing agent, such as 9-borabicyclo[3.3.1]nonane (9-BBN), has been shown to be effective in producing phosphine-stabilized gold nanoparticles with a narrow size distribution. nih.gov The size of the resulting nanoparticles can be influenced by the reaction conditions and the specific phosphine ligand used. nih.gov
Another established method utilizes a borane (B79455) complex, such as tert-butylamine (B42293) borane, as the reducing agent. acs.org In a typical synthesis, Chloro(phosphine)gold(I) is dissolved in a solvent, and the reducing agent is added to initiate the formation of gold nanoparticles. acs.org The resulting nanoparticles can then be functionalized through ligand exchange reactions to introduce other desired surface properties. nih.gov
The synthesis of gold-calix dntb.gov.uaarene complexes, which act as both the metal source and stabilizing agent, has been reported. numberanalytics.com In this approach, trimethylphosphine-gold(I) moieties are grafted onto a calix dntb.gov.uaarene scaffold. The subsequent radiolytic reduction of these complexes leads to the formation of small, monodisperse gold nanoparticles. numberanalytics.com
The following table outlines the key components and conditions in the synthesis of gold nanoparticles using Chloro(trimethylphosphine)gold(I) as a precursor, based on established methods for phosphine-gold(I) complexes.
| Reducing Agent | Stabilizing Agent | Resulting Nanoparticle Characteristics | Reference |
|---|---|---|---|
| 9-Borabicyclo[3.3.1]nonane (9-BBN) | Trimethylphosphine | Narrow size dispersion, size dependent on reaction conditions | nih.gov |
| tert-Butylamine borane | Trimethylphosphine | Controlled size, suitable for further functionalization | acs.org |
| Radiolytic reduction | Calix dntb.gov.uaarene-thiolate-Au-P(CH₃)₃ complex | Small, monodisperse nanoparticles | numberanalytics.com |
Advanced Characterization and Structural Elucidation
Solid-State Structural Determination
The crystal structure of chloro(trimethylphosphine)gold(I) has been determined by single-crystal X-ray diffraction. tum.decapes.gov.br The monomeric units of (Me₃P)AuCl feature a linear P-Au-Cl axis. tum.decapes.gov.br A significant structural feature is the aggregation of these monomers into a helical chain through relatively short, alternating Au···Au contacts of 327.1(1) pm, 335.6(1) pm, and 338.6(1) pm. tum.decapes.gov.br The Au-Au-Au angles within this chain are 141.6(1)°, 141.8(1)°, and 141.9(1)°. tum.decapes.gov.br This contrasts with the structure of the bulkier chloro(tri-i-propylphosphine)gold(I), which does not exhibit such aurophilic interactions in the solid state, a difference attributed to the steric requirements of the phosphine (B1218219) ligands. tum.decapes.gov.br
The table below presents key structural parameters for chloro(trimethylphosphine)gold(I) obtained from single-crystal X-ray diffraction studies.
| Parameter | Value | Reference |
|---|---|---|
| Au···Au contact distances (pm) | 327.1(1), 335.6(1), 338.6(1) | tum.decapes.gov.br |
| Au-Au-Au angles (°) | 141.6(1), 141.8(1), 141.9(1) | tum.decapes.gov.br |
| P-Au-Cl geometry | Linear | tum.decapes.gov.br |
Coordination Geometry Analysis
Single-crystal X-ray diffraction studies have been instrumental in elucidating the coordination geometry of Chloro(trimethylphosphine)gold(I). The monomeric units of this complex exhibit a linear P—Au—Cl axis. capes.gov.brtum.de This linear two-coordinate geometry is a characteristic feature of many gold(I) complexes. wikipedia.orgnih.gov
The precise bond lengths and angles within the monomeric unit have been determined through these crystallographic studies. For instance, in a related complex, chloro(triphenylphosphine)gold(I), the Au-P and Au-Cl bond lengths are well-documented. wikipedia.orgrsc.org Computational studies on similar gold(I) phosphine complexes have shown good agreement with experimental data, with minimal discrepancies in bond distances and angles. nih.gov For example, in one study, the calculated Au-P distances showed an error of only 3%, and the Au-Cl distances were within a ~2% error margin of the experimental values. nih.gov
The table below presents typical bond parameters for related gold(I) phosphine complexes, illustrating the linear coordination geometry.
| Complex | Au-P Bond Length (Å) | Au-Cl Bond Length (Å) | P-Au-Cl Bond Angle (°) |
| [AuCl(P(C₆H₅)(C₆H₁₁)₂)] | 2.234 (2) | 2.281 (3) | 178.3 (1) |
| [AuCl{P(C₆H₃-2,6-{OMe}₂)₃}] | 2.2416 (5) | 2.2965 (5) | 177.099 (15) |
Data sourced from structural analyses of similar gold(I) phosphine complexes. nih.govrsc.org
Aurophilic Interactions and Supramolecular Aggregation Patterns
A key feature of the solid-state structure of Chloro(trimethylphosphine)gold(I) is the presence of aurophilic interactions. These are attractive, non-covalent interactions between gold(I) centers, which are comparable in strength to hydrogen bonds and play a crucial role in the formation of supramolecular assemblies. acs.orgmdpi.com
In the crystalline state, the monomeric units of Chloro(trimethylphosphine)gold(I) aggregate to form helical chains. capes.gov.brtum.de This aggregation is driven by reasonably short, alternating Au···Au contacts. The determined distances of these contacts are 327.1(1) pm, 335.6(1) pm, and 338.6(1) pm. capes.gov.brtum.de The Au—Au—Au angles within these helical structures are reported to be 141.6(1)°, 141.8(1)°, and 141.9(1)°. capes.gov.brtum.de
While helical chains are prominent in Chloro(trimethylphosphine)gold(I), other gold(I) complexes are known to form cyclic trinuclear aggregates. nih.gov These structures, often observed with heterocyclic ligands, typically feature planar metallacycle arrangements. nih.gov The formation of such cyclic structures is also influenced by aurophilic interactions, leading to self-associated molecules. nih.gov
The steric properties of the phosphine ligand significantly influence the nature and extent of supramolecular aggregation. capes.gov.brtum.de In the case of Chloro(trimethylphosphine)gold(I), the relatively small trimethylphosphine (B1194731) ligand allows for the close approach of gold centers, facilitating the formation of the observed helical chains through aurophilic interactions. capes.gov.brtum.de
In contrast, the analogous complex with a bulkier phosphine ligand, chloro(tri-isopropylphosphine)gold(I), does not exhibit such Au···Au contacts in its crystal lattice. capes.gov.brtum.de This stark difference highlights that the steric requirements of the phosphine ligand are a determining factor in the supramolecular architecture of these gold(I) complexes. capes.gov.brtum.dersc.org Studies on other phosphine-ligated gold clusters have further confirmed that steric factors play a crucial role in governing their synthesis, stability, and aggregation patterns. rsc.orgrsc.orgresearchgate.net
Crystal Packing Analysis
In a broader context, the crystal packing of gold(I) phosphine complexes can vary significantly, leading to different supramolecular structures such as dimers, chains, or sheets, largely influenced by the steric and electronic properties of the ligands. researchgate.net
Reactivity and Reaction Mechanisms
Ligand Substitution and Exchange Reactions
The gold(I) center in Chloro(trimethylphosphine)gold(I) typically adopts a linear coordination geometry. The Au-Cl bond is relatively labile, making it a focal point for a variety of substitution reactions.
The chloride ligand in phosphinegold(I) chloride complexes is readily displaced by other ligands. This is a common strategy for the synthesis of a wide range of gold(I) derivatives. For instance, the treatment of chloro(triphenylphosphine)gold(I) with silver(I) salts of weakly coordinating anions (such as SbF₆⁻, BF₄⁻, or TfO⁻) is a standard method to generate catalytically active cationic gold(I) species. wikipedia.org This process involves the precipitation of AgCl, driving the equilibrium towards the formation of the new gold(I) complex. While this example uses triphenylphosphine (B44618), the principle applies to trimethylphosphine (B1194731) analogues as well. The reaction can be generalized as:
(R₃P)AuCl + AgX → (R₃P)AuX + AgCl(s) (where X = a weakly coordinating anion)
This displacement is crucial for creating a vacant coordination site or a more labile ligand on the gold center, which is often a prerequisite for catalytic activity.
Neutral ligands, such as thiourea (B124793) and its derivatives, can displace the chloride anion or engage in exchange reactions. Thiourea is known for its thiol-like properties and its ability to coordinate with gold(I). nih.gov Studies on related gold(I) phosphine (B1218219) complexes have shown that thiourea can compete with thiolate sulfur for coordination to the gold(I) center. nih.gov However, the Au-S bond in the resulting thiourea complex can be labile, especially when trans to a phosphine ligand. nih.gov
This reactivity is significant in biological contexts, where competition with ubiquitous thiols can occur. nih.gov The general reaction can be represented as:
(CH₃)₃PAuCl + L → [(CH₃)₃PAuL]⁺Cl⁻ (where L = neutral ligand like thiourea)
Research on thiourea-modified quinazoline (B50416) derivatives in linear gold(I) complexes has demonstrated that thiourea can effectively compete with thiolate sulfur for gold(I) coordination. nih.gov This competition confirms that ligand exchange trans to the phosphine ligand is a key reactive pathway. nih.gov
The high affinity of gold(I) for soft donor atoms like sulfur and selenium governs its interactions with biomolecules.
Cysteine and Glutathione (B108866): Chloro(trimethylphosphine)gold(I) and its analogues react readily with sulfur-containing biomolecules like L-cysteine and glutathione (GSH). nih.govrsc.orgnih.gov The reaction typically involves the displacement of the chloride ligand by the thiol group of the biomolecule. For example, the reaction of a [Au(PEt₃)]⁺ moiety with a cysteine-containing peptide resulted in the binding of the gold complex to the deprotonated cysteine residue. nih.gov Similarly, reactions with N-acetylcysteine and glutathione lead to the cleavage of the Au-S bond in thiourea-gold(I) complexes, indicating that these ubiquitous biomolecules can act as competing ligands. nih.gov The interaction with glutathione is also a critical aspect studied in the context of the biological activity of gold complexes. nih.gov
Selenocysteine (B57510): Gold(I) complexes also exhibit high reactivity towards selenocysteine residues. Thioredoxin reductase (TrxR), an enzyme crucial for cellular redox balance, contains a catalytically active selenocysteine residue. Gold(I) complexes, including those with phosphine ligands, are potent inhibitors of TrxR, often by targeting this selenocysteine. nih.gov The interaction involves the formation of a strong Au-Se bond, leading to irreversible inhibition of the enzyme. nih.gov
The reaction rates for these processes are often very rapid, with ligand exchange occurring almost instantaneously. nih.gov
While the primary targets for gold(I) complexes are soft nucleophiles like cysteine and selenocysteine, interactions with other nucleophilic amino acid side chains can also occur. For instance, gold(I) phosphine complexes have been shown to react with the nitrogen atom of theophyllinate, an oxopurine derivative, forming a linear P-Au-N coordination. rsc.org However, the affinity for sulfur and selenium donors is generally much higher. Studies on gold(III) complexes, which are often reduced to gold(I) in biological environments, have investigated interactions with various amino acids, including glycine, alanine, and histidine. rsc.org For gold(I) complexes, the strong preference for soft donors means that reactions with harder nucleophiles like carboxylates or the imidazole (B134444) nitrogen of histidine are less favorable but can occur depending on the specific reaction conditions and the ligand environment of the gold center.
Organometallic Transformations
Beyond ligand substitution, Chloro(trimethylphosphine)gold(I) can participate in organometallic reactions, most notably transmetalation.
Transmetalation is a key step in many cross-coupling reactions and a fundamental process for the synthesis of organogold compounds. Chloro(phosphine)gold(I) complexes are common starting materials for these transformations.
In a typical transmetalation, an organometallic reagent (e.g., an organolithium, Grignard, or organotin reagent) transfers its organic group to the gold center, with the concurrent formation of a salt. For example, the methyl complex, (Ph₃P)AuMe, is prepared from chloro(triphenylphosphine)gold(I) via transmetalation with a Grignard reagent. wikipedia.org Although this example uses triphenylphosphine, the reactivity pattern is analogous for trimethylphosphine complexes.
(R₃P)AuCl + R'MgBr → (R₃P)AuR' + MgClBr
Gold(I) complexes can also be prepared via transmetalation from other metal complexes. For instance, (NHC)AuBr complexes (where NHC is an N-heterocyclic carbene) have been synthesized through transmetalation from the corresponding (NHC)AgBr complexes. researchgate.net This highlights the versatility of transmetalation in organogold chemistry. Furthermore, competitive transmetalation reactions have been studied, for example, between arylgold(I) compounds and nickel(II) complexes, which are relevant to cross-coupling catalysis. rsc.org
Formation of Polymeric Gold-Organic Species
In the solid state, Chloro(trimethylphosphine)gold(I), with the formula (CH₃)₃PAuCl, is not merely an assembly of discrete monomers. Instead, the individual linear (CH₃)₃PAuCl units aggregate to form a distinctive helical chain structure. capes.gov.brtum.de This polymerization is driven by aurophilic interactions, which are relatively weak, attractive forces between the gold(I) centers of adjacent molecules.
Single-crystal X-ray diffraction studies have revealed that this helical chain is characterized by fairly short, alternating gold-gold contacts. capes.gov.brtum.de The formation of this polymeric structure is highly dependent on the steric bulk of the phosphine ligand. For instance, the analogous compound Chloro(tri-i-propylphosphine)gold(I), with its much larger phosphine ligand, does not exhibit these Au-Au contacts and remains as discrete monomers in the crystal lattice. capes.gov.brtum.de This highlights the delicate balance between the aurophilic attraction and steric hindrance that governs the supramolecular assembly of these gold(I) complexes.
Table 1: Crystallographic Data for the Helical Chain of Chloro(trimethylphosphine)gold(I)
| Parameter | Value |
|---|---|
| Au···Au Contact Distance 1 | 327.1(1) pm |
| Au···Au Contact Distance 2 | 335.6(1) pm |
| Au···Au Contact Distance 3 | 338.6(1) pm |
| Au-Au-Au Angle 1 | 141.6(1)° |
| Au-Au-Au Angle 2 | 141.8(1)° |
| Au-Au-Au Angle 3 | 141.9(1)° |
Data sourced from crystal structure analysis. capes.gov.brtum.de
Redox Chemistry of Gold(I) Phosphine Complexes
The redox chemistry of gold is characterized by high standard reduction potentials, indicating a strong thermodynamic driving force for reduction. nih.gov
Au⁺ + e⁻ → Au(s) (E° = +1.69 V)
Au³⁺ + 2e⁻ → Au⁺ (E° = +1.41 V)
In gold(I) phosphine complexes like Chloro(trimethylphosphine)gold(I), the gold(I) center is stabilized by the presence of strong σ-donating phosphine ligands. nih.gov This stabilization makes the gold(I) state more resistant to both oxidation to gold(III) and reduction to metallic gold(0).
Nevertheless, oxidation can be achieved. The oxidation of gold(I) to gold(III) is a fundamental process in gold chemistry. This can be initiated through chemical or electrochemical methods. For example, related dinuclear gold(I) phosphine dithiolate complexes show two irreversible anodic processes at approximately +0.6 V and +1.1 V (vs. SCE), corresponding to ligand-based and metal-based oxidation, respectively. Oxidation at higher potentials (≥ +1.3 V) is consistent with the oxidation of gold(I) to gold(III).
Gold(I) phosphine complexes are known to interfere with cellular redox balance, primarily by targeting the thioredoxin system. researchgate.netnih.gov This system, composed of thioredoxin (Trx) and thioredoxin reductase (TrxR), is a central component of cellular antioxidant defense and redox signaling. rsc.org
Chloro(trimethylphosphine)gold(I) and structurally similar compounds, such as Chloro(triethylphosphine)gold(I), are potent inhibitors of thioredoxin reductase. researchgate.netsmolecule.com TrxR is a seleno-cysteine-containing enzyme, and the soft gold(I) center of the phosphine complex has a high affinity for the soft selenolate and thiolate residues in the enzyme's active site. researchgate.net The binding of the gold(I) complex to these residues irreversibly inhibits the enzyme's activity.
The inhibition of TrxR disrupts the cell's ability to maintain its reduced state, leading to an increase in reactive oxygen species (ROS) and a shift towards an oxidative intracellular environment. researchgate.netnih.gov This disruption of redox homeostasis can trigger downstream signaling pathways, ultimately leading to processes such as apoptosis (programmed cell death). nih.gov This targeted inhibition of a key redox-regulating enzyme is a primary mechanism behind the biological activity of this class of gold compounds. smolecule.comfrontiersin.org
Applications in Materials Science
Precursor for Gold Nanoparticle Synthesis
Gold(I) complexes are effective precursors for the generation of gold nanoparticles (AuNPs), as the Au(I) state is an intermediate in the reduction of the more common Au(III) precursors. The use of a gold(I) compound like Chloro(trimethylphosphine)gold(I) can offer alternative pathways for controlling nanoparticle nucleation and growth. While specific methodologies focusing exclusively on Chloro(trimethylphosphine)gold(I) are not extensively detailed, the synthesis principles can be understood from closely related gold(I) halide and gold(I) phosphine (B1218219) systems.
The controlled synthesis of gold nanoparticles with specific, tailored sizes is critical for their application in fields such as catalysis, sensing, and nanomedicine. Research on analogous gold(I) precursors demonstrates that precise control over particle size can be achieved.
For instance, studies using simple gold(I) halides like gold(I) chloride (AuCl) show that nanoparticles with a narrow size distribution can be successfully synthesized. In one method, AuCl is dissolved in a solvent like chloroform in the presence of alkylamines, such as oleylamine. nih.govnih.gov This leads to the formation of a gold(I)-alkylamine complex, which, upon gentle heating, decomposes to form elemental gold nanoparticles. nih.gov The relatively low stability of these Au(I) derivatives eliminates the need for a strong external reducing agent. nih.govnih.gov The size of the resulting nanoparticles can be tailored by modulating the reaction conditions, such as the concentration of the precursor and the molar ratio of the stabilizing amine ligand. nih.gov
The phosphine ligand in Chloro(trimethylphosphine)gold(I) plays a crucial role similar to that of the alkylamine, acting as a stabilizing agent that can control the growth and prevent the aggregation of nascent nanoparticles. Phosphine-stabilized gold clusters, such as the well-known [Au₅₅(PPh₃)₁₂Cl₆], are seminal examples of how phosphine ligands can produce highly monodisperse, quantum-sized nanoparticles. researchgate.net The reduction of gold(I) alkylphosphine complexes is a known route to forming such clusters. nih.gov This indicates that by carefully selecting the reduction method and reaction parameters, Chloro(trimethylphosphine)gold(I) can similarly be used to generate AuNPs with tailored dimensions.
| Gold(I) Precursor | Stabilizer/Co-reactant | Key Conditions | Resulting Nanoparticle Size | Reference |
|---|---|---|---|---|
| Gold(I) Chloride (AuCl) | Oleylamine | Decomposition at 60°C in Chloroform | ~12.7 nm (with narrow size distribution) | nih.gov |
| Gold(I) Chloride (AuCl) | Octadecylamine | Decomposition at 60°C in Chloroform | Larger nanoparticles due to lower complex stability | nih.gov |
| Gold(I) Bromide (AuBr) | Oleylamine | Thermolysis of the [AuBr(oleylamine)] complex | Anisotropic particles (aspect ratio ~1.28) | nih.gov |
Thin Film Deposition Techniques
In microelectronics and sensor technology, the deposition of high-quality, uniform gold thin films is essential. Chloro(trimethylphosphine)gold(I) and its close analogs are suitable precursors for vapor deposition techniques due to their volatility and reactivity.
Atomic Layer Deposition (ALD) is a superior technique for depositing ultrathin films with high conformality and precise thickness control at the atomic level. While extensive research has been conducted on a close analog, Chloro(triethylphosphine)gold(I), its results are highly indicative of the potential for Chloro(trimethylphosphine)gold(I) in similar processes. A novel, thermal ALD process for depositing high-purity metallic gold films has been successfully developed using Chloro(triethylphosphine)gold(I) as the gold precursor. nih.govhelsinki.fi
This process is significant as it represents the first purely thermal reductive ALD method for gold. acs.orgnih.gov Previous gold ALD techniques often required plasma enhancement or involved oxidative reactions, for example, using trimethyl(trimethylphosphine)gold(III) with an oxygen plasma. acs.orgnih.gov The development of a thermal reductive process avoids potential substrate damage from plasma and is compatible with a wider range of materials. nih.gov
The thermal reductive ALD process pairs the gold precursor with a potent reducing agent. In the highly successful process developed for Chloro(triethylphosphine)gold(I), the co-reactant used is 1,4-bis(trimethylgermyl)-1,4-dihydropyrazine [(Me₃Ge)₂DHP]. nih.govacs.org This combination allows for the deposition of high-purity, highly conductive gold films at moderate temperatures between 160°C and 180°C. nih.gov
The process exhibits a stable growth rate of approximately 1.7 Å per cycle once the film achieves full coverage on the substrate. nih.govhelsinki.fi The resulting films demonstrate very low resistivity, approaching the value of bulk gold, and contain minimal impurities. nih.govacs.org The mechanism was studied in-situ, confirming the stepwise and self-limiting reactions characteristic of ALD. nih.govnih.gov This reductive process has been proven to work on multiple substrates, demonstrating its versatility for various applications in microelectronics and beyond. nih.govbaldengineering.com
| Parameter | Specification | Reference |
|---|---|---|
| Gold Precursor | Chloro(triethylphosphine)gold(I) [AuCl(PEt₃)]* | nih.govacs.org |
| Reducing Agent | 1,4-bis(trimethylgermyl)-1,4-dihydropyrazine [(Me₃Ge)₂DHP] | nih.govacs.org |
| Deposition Temperature | 160–180 °C | nih.gov |
| Growth Rate (per cycle) | 1.7 Å | nih.govhelsinki.fi |
| Film Purity | High purity with minimal detectable impurities | nih.govacs.org |
| Film Resistivity | Very low, close to bulk gold | nih.govbaldengineering.com |
*Data is for the closely related and well-studied analog of Chloro(trimethylphosphine)gold(I).
Theoretical and Computational Chemistry
Reaction Mechanism Simulations
Computational simulations of reaction mechanisms provide valuable insights into the pathways and transition states of chemical reactions involving gold(I) complexes. While specific reaction mechanism simulations for Chloro(trimethylphosphine)gold(I) were not detailed in the search results, the general principles of gold(I) catalysis have been studied computationally. These simulations often use DFT to map out the potential energy surface of a reaction, identifying intermediates and calculating activation barriers. Such studies are crucial for understanding the catalytic activity of gold(I) phosphine (B1218219) complexes in various organic transformations. Automated reaction modeling frameworks are being developed to predict the outcomes of gold(I)-catalyzed reactions without human guidance chemrxiv.org.
Calculation of Minimum-Energy Reaction Pathways
The calculation of minimum-energy reaction pathways is fundamental to understanding the reactivity of Chloro(trimethylphosphine)gold(I). A critical step in many catalytic reactions involving gold(I) complexes is the oxidative addition of an organic electrophile. Computational studies using Density Functional Theory (DFT) have been employed to map the energy landscape of such reactions. These calculations have revealed that the oxidative addition to simple alkyl phosphine gold(I) complexes can have high activation barriers, making the process kinetically sluggish nih.gov. The characterization of these pathways is crucial for predicting reaction feasibility and for the rational design of more efficient catalysts.
Thermodynamics and Kinetics of Ligand Exchange
Ligand exchange is a fundamental process in the chemistry of coordination compounds. Computational methods, including ab initio molecular dynamics simulations and transition path sampling, have been utilized to study the thermodynamics and kinetics of these reactions in related phosphine gold(I) systems nist.govresearchgate.net. These studies investigate the displacement of one phosphine ligand by another, providing detailed information on the reaction's free energy profile (ΔG) and rate constants nist.gov. The simulations can reveal the conformational changes in the ligands and the precise pathway of exchange, offering insights that are complementary to experimental techniques like electrospray ionization mass spectrometry nist.govresearchgate.net. For instance, simulations show that upon coordination of a new ligand, the existing phosphine ligand can undergo significant conformational adjustments nist.gov.
Computational Insights into Catalytic Cycles
Chloro(trimethylphosphine)gold(I) has been identified as a catalyst in cross-coupling reactions, and computational studies have been pivotal in attempting to unravel the underlying catalytic cycles nih.govresearchgate.net. One such reaction is the coupling of cinnamyl bromide with PhSnMe₃, which is experimentally shown to be catalyzed by [Me₃PAuCl] nih.govresearchgate.net.
A plausible catalytic cycle involves:
Transmetalation: The initial [LAuCl] complex reacts with the organostannane to form a [LAuPh] intermediate.
Oxidative Addition: The [LAuPh] intermediate undergoes oxidative addition with the cinnamyl bromide to form a gold(III) species.
Reductive Elimination: The gold(III) intermediate undergoes reductive elimination to yield the final cross-coupled product and regenerate the gold(I) catalyst nih.gov.
Table 1: Variation in Computed Reaction Energies with Different DFT Functionals for a Gold(I)/Gold(III) Catalytic Cycle Data derived from computational studies on a cross-coupling reaction catalyzed by a [Me₃PAuCl] complex.
| DFT Functional | Computed Energy Range of Variation (kcal·mol⁻¹) | Performance vs. Benchmark |
|---|---|---|
| Various Widely Used Functionals | Up to 23.1 | High Discrepancy |
| ωB97XD | N/A | Good Agreement |
| M06-HF-D3 | N/A | Good Agreement |
Molecular Docking and Biomolecular Interaction Modeling
The potential therapeutic applications of gold(I) phosphine complexes have spurred significant interest in their interactions with biological macromolecules. Molecular docking and other modeling techniques are key to understanding these interactions at a molecular level.
Binding Affinity Predictions with Biological Targets (e.g., TrxR)
Thioredoxin reductase (TrxR) has been identified as a primary biological target for many cytotoxic gold(I) complexes frontiersin.orgnih.gov. TrxR is a crucial enzyme in cellular redox balance, and its inhibition can lead to an accumulation of reactive oxygen species and subsequent apoptosis, particularly in cancer cells where it is often overexpressed frontiersin.orgnih.gov.
Molecular docking studies are performed to predict the binding affinity and orientation of gold(I) complexes within the active site of TrxR semanticscholar.org. Although specific studies on Chloro(trimethylphosphine)gold(I) are not detailed in the search results, research on structurally related alkynyl(triphenylphosphine)gold(I) complexes provides a model for this analysis. These docking studies help to identify the key amino acid residues responsible for the interaction semanticscholar.org. The insights gained from these predictions are invaluable for the structure-based design of new, more potent, and selective TrxR inhibitors.
Table 2: Key Amino Acid Residues in TrxR Active Site Interacting with Gold(I) Phosphine Complexes Based on molecular docking studies of related alkynyl(triphenylphosphine)gold(I) compounds.
| Receptor | Interacting Amino Acid Residues |
|---|---|
| Thioredoxin Reductase (TrxR) | Ile A52, Glu A54, Arg B25 |
Hydrogen Bonding and Weak Interactions Analysis
Beyond covalent interactions, the stability and function of gold complexes in biological systems are heavily influenced by non-covalent forces such as hydrogen bonds and other weak interactions. Computational investigations have explored the ability of gold(I) to act as a hydrogen bond acceptor researchgate.net.
DFT and MP2 calculations indicate that neutral gold(I) complexes can form Au···H hydrogen bonds with donors like water, with interaction energies around 5 kcal·mol⁻¹ researchgate.net. These Au···H–X (where X is an electronegative atom like O or N) interactions play a role in stabilizing the complex and can influence reaction pathways in catalytic processes researchgate.net. In addition to hydrogen bonds, aurophilic interactions (Au···Au) are another type of weak interaction that can influence the solid-state structures and photophysical properties of gold(I) compounds. The strength of these aurophilic contacts has been shown to be comparable to that of conventional hydrogen bonds, with calculated energies around 6.3 kcal/mol in some systems mdpi.com. Analysis of these subtle forces is critical for a complete understanding of the molecule's behavior in both chemical and biological environments.
Q & A
Q. What are the standard synthetic protocols for preparing Chloro(trimethylphosphine)gold(I) with high purity?
Chloro(trimethylphosphine)gold(I) is typically synthesized via ligand exchange or direct reaction of gold precursors with trimethylphosphine. For example, analogous methods for triphenylphosphine gold(I) chloride involve dissolving gold chloride in dichloromethane with the phosphine ligand, followed by precipitation using methanol to achieve yields >90% . While specific protocols for the trimethyl variant are less documented, steric differences require adjustments in reaction time and solvent polarity to optimize purity. Characterization via ³¹P NMR and elemental analysis is critical to confirm ligand coordination and eliminate unreacted precursors .
Q. How should researchers handle Chloro(trimethylphosphine)gold(I) safely given its reactivity and toxicity?
Safety data for structurally similar triethylphosphine gold(I) chloride (HMIS Health Hazard Rating: 3) indicate severe risks, including respiratory and skin toxicity. Handling requires inert-atmosphere techniques, PPE (gloves, goggles), and immediate access to medical treatment for exposure. Storage at low temperatures (<4°C) in light-sensitive containers is recommended to prevent decomposition .
Q. What spectroscopic techniques are essential for verifying the coordination environment of Chloro(trimethylphosphine)gold(I)?
Key methods include:
- ³¹P NMR spectroscopy : To confirm ligand binding and assess purity (δ ~30–40 ppm for phosphine-gold(I) complexes).
- X-ray crystallography : Resolves linear P-Au-Cl geometry, with typical bond lengths of Au–P ≈ 2.21–2.28 Å and Au–Cl ≈ 2.28 Å .
- FT-IR spectroscopy : Identifies Au–Cl stretching vibrations (~300–350 cm⁻¹) and ligand-specific peaks .
Advanced Research Questions
Q. How does the steric profile of trimethylphosphine in Chloro(trimethylphosphine)gold(I) influence its reactivity in catalytic cycles compared to bulkier ligands?
The smaller steric footprint of trimethylphosphine enhances ligand lability, facilitating faster transmetalation and substrate access in catalytic cycles. This contrasts with bulkier ligands (e.g., triphenylphosphine), which slow kinetics but improve selectivity. For example, in gold nanoparticle (AuNP) synthesis, trimethylphosphine yields smaller nanoparticles (2–5 nm) due to weaker steric stabilization, enabling higher surface-area-dependent catalytic activity .
Q. What computational methods are used to model the electronic structure of Chloro(trimethylphosphine)gold(I) and predict its catalytic behavior?
Density Functional Theory (DFT) studies analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict oxidative addition/reduction potentials. For Au(I) complexes, ligand donor strength (Tolman Electronic Parameter) correlates with catalytic activity in cross-coupling reactions. Trimethylphosphine’s stronger σ-donor character (vs. arylphosphines) stabilizes Au(I) intermediates, reducing unwanted disproportionation .
Q. How can contradictions in reported catalytic activities of Chloro(trimethylphosphine)gold(I)-based systems be resolved methodologically?
Discrepancies often arise from:
- Ligand-to-substrate ratio : Excess ligand can inhibit catalysis by saturating Au centers.
- Solvent effects : Polar solvents stabilize ionic intermediates, while nonpolar solvents favor neutral species. Systematic kinetic studies (e.g., variable-temperature ³¹P NMR) and in situ XAS (X-ray Absorption Spectroscopy) can track active species under reaction conditions .
Q. What strategies optimize Chloro(trimethylphosphine)gold(I) for asymmetric catalysis?
Chiral auxiliary ligands or chiral counterions (e.g., BINOL-derived phosphates) can induce asymmetry. Co-catalysis with transition metals (e.g., Pd) enables tandem reactions where Au(I) activates substrates (e.g., alkynes) for subsequent enantioselective steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
